![molecular formula C10H6ClNO3 B1423150 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid CAS No. 1065102-51-3](/img/structure/B1423150.png)
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid
Overview
Description
“2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” is a chemical compound with the CAS Number: 1065102-51-3. It has a molecular weight of 223.62 and its IUPAC Name is 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid . It is a white to yellow solid .
Molecular Structure Analysis
The InChI Code for “2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” is 1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) . This indicates that the compound contains an oxazole ring with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” is a white to yellow solid . It should be stored at +4°C .Scientific Research Applications
Synthesis Applications
Oxazoles as Activated Carboxylates : Oxazoles, like 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, can act as masked forms of activated carboxylic acids. They form triamides on reaction with singlet oxygen, which can be used in the synthesis of macrolides, a class of natural products with various biological activities (Wasserman, Gambale, & Pulwer, 1981).
Derivative Synthesis for Biological Evaluation : Synthesis of derivatives of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, such as 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid, has been reported. These derivatives show potential as antithrombotic agents with in vivo activity (Babu, Babu, Ravisankar, & Latha, 2016).
Photophysical Applications
- Fluorescent Probes : The photophysical properties of some oxazoles have been studied, revealing that they have high fluorescence quantum yields and moderate solvent sensitivity. This makes them suitable candidates for use as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Medicinal Chemistry Applications
- Anticancer and Antimicrobial Agents : Certain 1,3-oxazole clubbed pyridyl-pyrazolines, which are derivatives of 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, have been evaluated for their anticancer and antimicrobial activities. These compounds show potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Therapeutic Applications
- Amyloidogenesis Inhibitors : Research has shown that oxazoles bearing a C(4) carboxyl group can act as inhibitors of transthyretin (TTR) amyloid fibril, which is significant in the context of amyloid diseases (Razavi et al., 2005).
Safety and Hazards
The safety information for “2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biological processes, indicating that they may affect multiple pathways .
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVMMYIVCLSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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